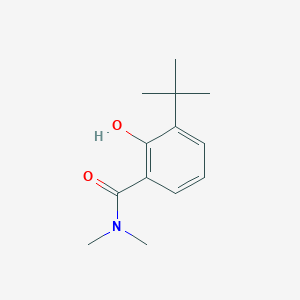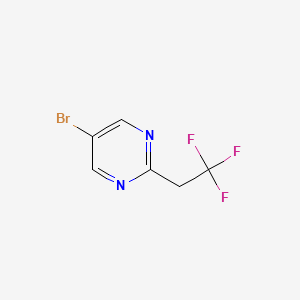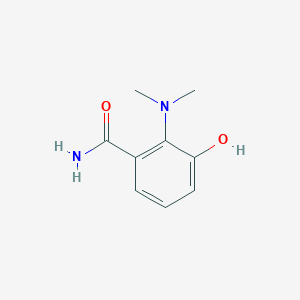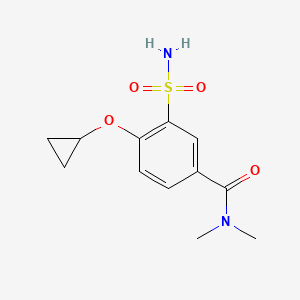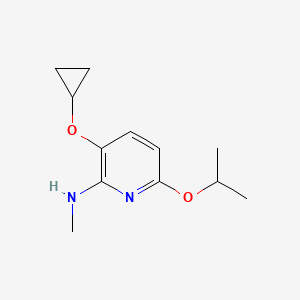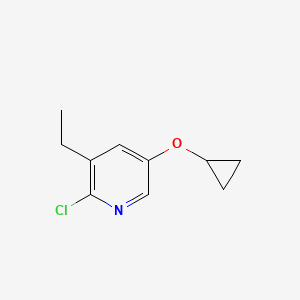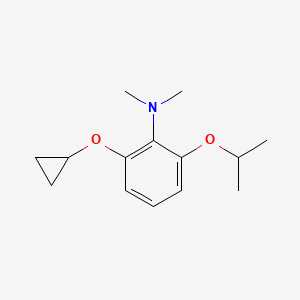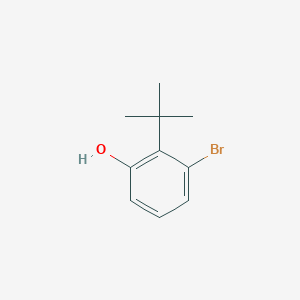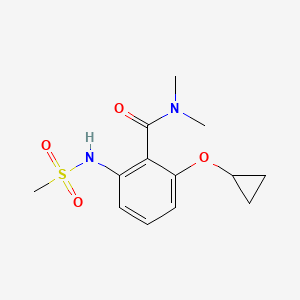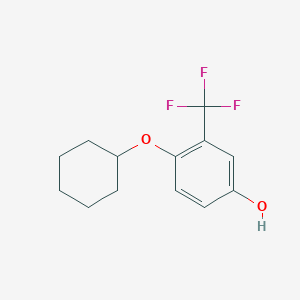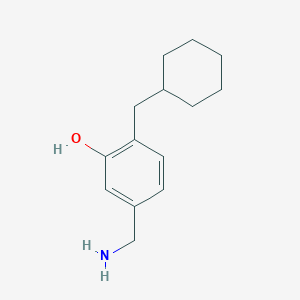
5-(Aminomethyl)-2-(cyclohexylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-2-(cyclohexylmethyl)phenol is an organic compound that features both an aminomethyl group and a cyclohexylmethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-(cyclohexylmethyl)phenol can be achieved through several methods. One common approach involves the reductive amination of phenol derivatives. For instance, phenol can undergo reductive amination with ammonia or amines in the presence of nickel catalysts to form cyclohexylamines . This method is efficient and does not require rare or expensive noble metals.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of formylation reactions. Formylation of phenol derivatives using formamidine acetate and acetic anhydride is a general-purpose transformation that does not require high temperatures or strong acids or bases . This method allows for the production of mono-, di-, and tri-formylated products depending on the substrate and conditions used.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)-2-(cyclohexylmethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Halogenated or nitrated phenol derivatives
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)-2-(cyclohexylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)-2-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with enzymes or receptors, while the aminomethyl group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Aminomethyl)-2-(cyclohexylmethyl)phenol
- 5-(Aminomethyl)-2-(cyclohexylmethyl)aniline
- 5-(Aminomethyl)-2-(cyclohexylmethyl)benzene
Uniqueness
5-(Aminomethyl)-2-(cyclohexylmethyl)phenol is unique due to the presence of both an aminomethyl group and a cyclohexylmethyl group on the phenol ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1243460-98-1 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
5-(aminomethyl)-2-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C14H21NO/c15-10-12-6-7-13(14(16)9-12)8-11-4-2-1-3-5-11/h6-7,9,11,16H,1-5,8,10,15H2 |
InChI-Schlüssel |
YPPGRMSHQMCPON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC2=C(C=C(C=C2)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



